![molecular formula C18H14N2O3S B2774702 N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide CAS No. 864938-11-4](/img/structure/B2774702.png)
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide, also known as BZML, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. BZML belongs to the class of benzothiazole derivatives and has been synthesized using various methods.
Scientific Research Applications
Antibacterial Agent
Benzothiazole derivatives have been extensively studied for their antibacterial properties. They have shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . These compounds can inhibit the growth of bacteria by targeting essential bacterial enzymes or disrupting cell wall synthesis, making them potential candidates for developing new antibacterial drugs.
Antitubercular Activity
Recent studies have highlighted the potential of benzothiazole derivatives as antitubercular agents. They have been found to exhibit inhibitory activity against Mycobacterium tuberculosis , the causative agent of tuberculosis . The synthesis of these compounds involves various synthetic pathways, and their structure-activity relationship is crucial for enhancing their antitubercular activity.
Anticancer Properties
Benzothiazole derivatives are also being explored for their anticancer properties. They can act as kinase inhibitors or interact with DNA to induce cytotoxic effects in cancer cells. The development of benzothiazole-based compounds as anticancer agents is an active area of research, with several molecules being tested for their efficacy against different types of cancer .
Enzyme Inhibition
These compounds have been identified as effective enzyme inhibitors. They can bind to the active sites of enzymes and inhibit their function, which is useful in the treatment of various diseases where enzyme activity is a contributing factor. For example, they have been used as inhibitors of DNA gyrase, an enzyme crucial for bacterial DNA replication .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic effects of benzothiazole derivatives make them suitable for the development of new pain relief medications. They can modulate the inflammatory response and provide relief from pain without the side effects associated with traditional anti-inflammatory drugs .
Neuroprotective Agent
Benzothiazole derivatives have shown neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. They may protect nerve cells from damage and improve neurological functions by modulating neurotransmitter systems or protecting against oxidative stress .
properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c21-17(15-11-22-9-10-23-15)19-13-6-2-1-5-12(13)18-20-14-7-3-4-8-16(14)24-18/h1-8,11H,9-10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CREIBJMSNAGKNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2774622.png)
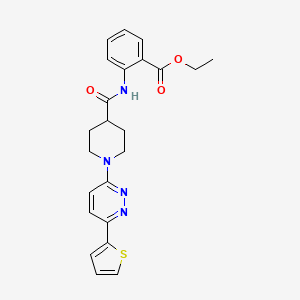
![4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2774624.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide](/img/structure/B2774625.png)
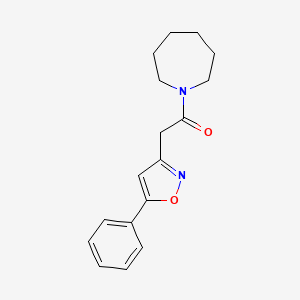
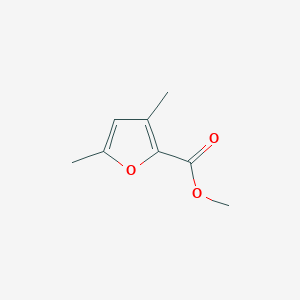

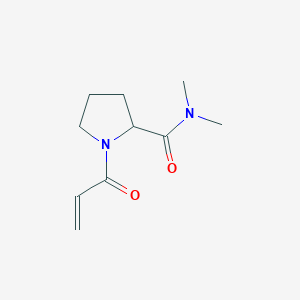
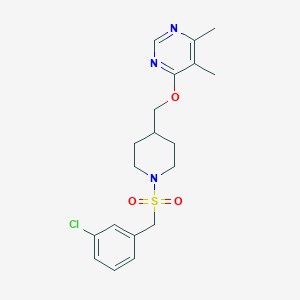
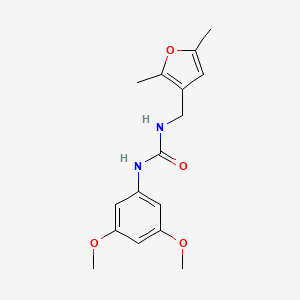

![2-[4,4-Difluoro-1-(prop-2-enoylamino)cyclohexyl]acetic acid](/img/structure/B2774641.png)
![N-[(4-fluorophenyl)methyl]-4-thiophen-2-yloxane-4-carboxamide](/img/structure/B2774642.png)